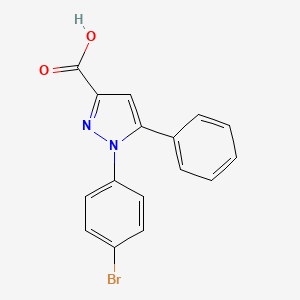1-(4-Bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
CAS No.: 62160-85-4
Cat. No.: VC17267795
Molecular Formula: C16H11BrN2O2
Molecular Weight: 343.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62160-85-4 |
|---|---|
| Molecular Formula | C16H11BrN2O2 |
| Molecular Weight | 343.17 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
| Standard InChI Key | OYUVGBSSFDXXPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C(=O)O |
Introduction
Structural Characterization and Nomenclature
Pyrazole derivatives are characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. For 1-(4-bromophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, the substituents are distributed as follows:
-
A 4-bromophenyl group at position 1 (N1 of the pyrazole ring).
-
A phenyl group at position 5.
-
A carboxylic acid moiety at position 3.
The molecular formula is C₁₆H₁₁BrN₂O₂, with a molecular weight of 343.17 g/mol . Key identifiers include:
-
InChIKey: SKTSJINMYBCNEB-UHFFFAOYSA-N (for the 1,3,5-substituted analog) .
-
Canonical SMILES: O=C(O)C1=CC(=NN1C2=CC=C(Br)C=C2)C=3C=CC=CC3 .
Crystallographic studies of related compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal dihedral angles between aromatic rings ranging from 7.3° to 39.9°, indicating moderate planarity distortion due to steric effects .
Synthetic Methodologies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a common route for introducing aldehyde groups into pyrazole systems. For example, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via:
-
Dropwise addition of phosphoryl chloride (4.16 mL, 44.7 mmol) to dimethylformamide (DMF) at 273 K.
-
Addition of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) in DMF.
This method could be adapted for carboxylic acid derivatives by substituting formylation with carboxylation reagents.
Carboxylic Acid Functionalization
The synthesis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618101-91-0) involves:
-
Intermediate: Hydrazine derivatives condensed with β-keto esters.
-
Oxidation: Conversion of aldehyde or alcohol intermediates to carboxylic acids using KMnO₄ or CrO₃ .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 343.17 g/mol | |
| XLogP3-AA (Log P) | 3.2 (estimated) | |
| Hydrogen Bond Donors | 1 (COOH) | |
| Hydrogen Bond Acceptors | 3 (COOH, N) | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 58.3 Ų |
The carboxylic acid group enhances water solubility (~2.1 mg/L at 25°C, estimated) but reduces lipophilicity compared to ester or aldehyde analogs .
Biological Activity and Applications
Enzyme Inhibition
Pyrazole-carboxylic acids exhibit inhibitory activity against:
-
Microsomal prostaglandin E₂ synthase-1 (mPGES-1): A target for anti-inflammatory drugs .
-
5-Lipoxygenase (5-LO): Implicated in leukotriene biosynthesis .
Derivatives with 4-bromophenyl groups show enhanced binding affinity due to halogen interactions with hydrophobic enzyme pockets .
Material Science Applications
-
Coordination polymers: Carboxylic acid moieties facilitate metal-ligand bonding.
-
Luminescent materials: Bromine atoms enhance spin-orbit coupling for potential OLED applications .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume